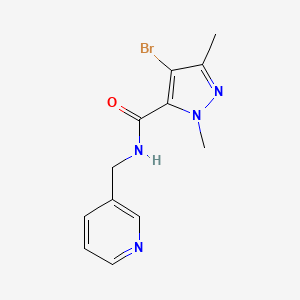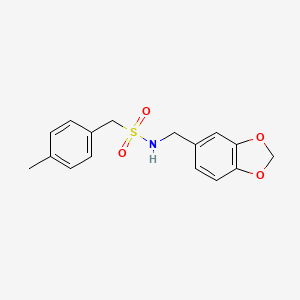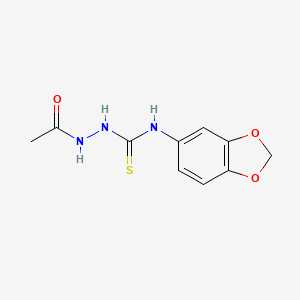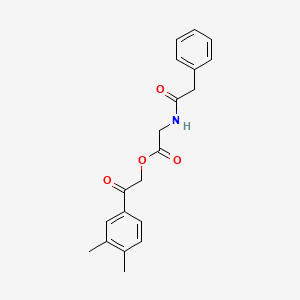
4-bromo-1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide
説明
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , often involves multi-step chemical reactions starting from basic heterocyclic scaffolds. For instance, derivatives have been synthesized from bromoindazole precursors, utilizing aryl halides in N-arylation reactions followed by amide formation (Anuradha et al., 2014). Another approach involves cyclization reactions with diethyl maleate and subsequent bromination and dehydrogenation steps to obtain pyrazole carboxylates (Wen-bo, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and X-ray diffraction studies. These compounds exhibit a range of molecular interactions, including hydrogen bonding and π-π stacking, which contribute to their solid-state arrangements and chemical properties (Saeed et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and condensation reactions, to yield a wide array of functionalized products. These reactions enable the synthesis of compounds with potential biological activities and applications in material science (Cordiner et al., 2008).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray diffraction studies provide detailed insights into the crystal packing and molecular geometry, which are crucial for understanding the compound's behavior in different chemical environments (Quiroga et al., 2010).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by the presence of functional groups and the overall molecular structure. These properties play a significant role in the compound's applications in organic synthesis and medicinal chemistry (Bobko et al., 2012).
科学的研究の応用
Synthesis and Structural Characterization
Several studies have been dedicated to synthesizing and characterizing chemical structures related to 4-bromo-1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide and its derivatives. For instance, Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase activities, highlighting the compound's potential in drug development (Rahmouni et al., 2016). Additionally, Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of pyrazole derivatives, providing insights into the chemical behavior and potential applications of such compounds in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Biological Activities and Applications
The potential biological activities of derivatives of 4-bromo-1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide have been a subject of interest. Zhu et al. (2014) synthesized a series of novel carboxamides and evaluated their insecticidal and fungicidal activities, suggesting the compound's utility in developing new agrochemicals (Zhu et al., 2014). Furthermore, El-Borai, Rizk, Beltagy, and El-Deeb (2013) explored the antioxidant, antitumor, and antimicrobial activities of pyrazolopyridines derivatives, indicating the compound's versatility in addressing various health-related issues (El-Borai et al., 2013).
Antipyrine-like Derivatives and Interaction Analysis
Saeed et al. (2020) reported on the synthesis, structural characterization, and interaction analysis of antipyrine-like derivatives, providing a comprehensive understanding of the molecular interactions and stability of such compounds (Saeed et al., 2020). This study, along with others focusing on the structural and functional aspects of pyrazole derivatives, contributes to the broader knowledge of designing and synthesizing chemically and biologically active molecules.
特性
IUPAC Name |
4-bromo-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-8-10(13)11(17(2)16-8)12(18)15-7-9-4-3-5-14-6-9/h3-6H,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFLOAAPTOTRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4582261.png)
![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)
![1-[4-(2,4-dimethylphenoxy)butyl]azepane](/img/structure/B4582275.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4582298.png)
![N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4582302.png)

![N-benzyl-2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4582323.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582335.png)
![methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4582338.png)

